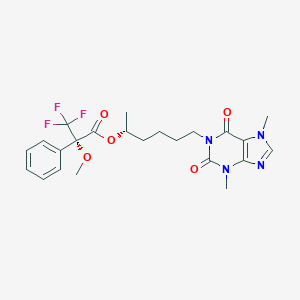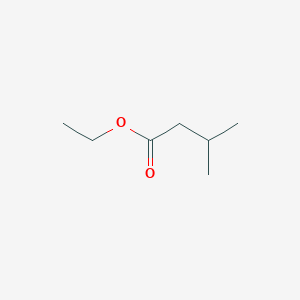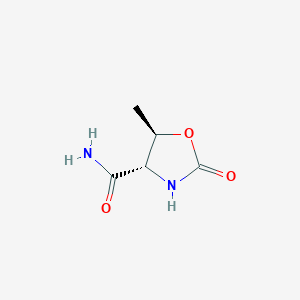
Ethyl-Linolenat
Übersicht
Beschreibung
Ethyl linolenate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linolenic acid with the hydroxy group of ethanol . It is a clear, colorless liquid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . This compound is known for its presence in various plant oils and is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid .
Wissenschaftliche Forschungsanwendungen
Ethyl linolenate has a wide range of applications in scientific research:
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl linolenate can be synthesized through the esterification of linolenic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating linolenic acid and ethanol with a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the preparation of ethyl linolenate often involves the transesterification of linseed oil (which is rich in linolenic acid) with ethanol. This process can be catalyzed by sodium ethoxide or other basic catalysts to yield high-purity ethyl linolenate .
Types of Reactions:
Reduction: Reduction reactions of ethyl linolenate are less common but can be achieved using hydrogenation to convert the double bonds into single bonds, resulting in a more saturated ester.
Substitution: Ethyl linolenate can participate in substitution reactions, particularly with nucleophiles that can attack the ester carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Ethyl stearate (a more saturated ester).
Substitution: Amides or other ester derivatives depending on the nucleophile used.
Wirkmechanismus
Ethyl linolenate exerts its effects primarily through its metabolic conversion to alpha-linolenic acid, which is further metabolized into eicosapentaenoic acid and docosahexaenoic acid. These metabolites regulate gene expression by affecting the activity of transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, ethyl linolenate’s potential skin whitening effect is attributed to its inhibition of melanogenesis, the process of melanin production in the skin .
Vergleich Mit ähnlichen Verbindungen
Ethyl linoleate: Another fatty acid ethyl ester derived from linoleic acid, known for its moisturizing properties in skincare products.
Ethyl oleate: An ester of oleic acid, commonly used as a solvent and in pharmaceutical formulations.
Methyl linolenate: The methyl ester counterpart of ethyl linolenate, used in similar applications but with slightly different physical properties.
Uniqueness: Ethyl linolenate is unique due to its high content of omega-3 fatty acids, which are essential for human health
Eigenschaften
CAS-Nummer |
1191-41-9 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+ |
InChI-Schlüssel |
JYYFMIOPGOFNPK-XSHSMGBESA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
Aussehen |
Assay:≥98%A solution in ethanol |
Siedepunkt |
424 °F at 15 mmHg (NTP, 1992) |
Dichte |
0.8919 at 77 °F (NTP, 1992) - Less dense than water; will float |
Flammpunkt |
greater than 235 °F (NTP, 1992) |
Key on ui other cas no. |
1191-41-9 |
Physikalische Beschreibung |
Ethyl linolenate is a clear colorless liquid. (NTP, 1992) |
Synonyme |
(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate; Ethyl Linolenate; Ethyl Linolenoate; Ethyl α-Linolenate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)


